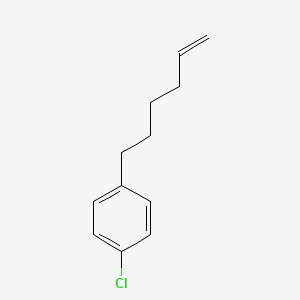

4-(5-Hexenyl)-1-chlorobenzene

Description

Its synthesis involves the reaction of magnesium turnings with tetrahydrofuran (THF) at 80°C, yielding 40% of the product after distillation (116°–118°C at 13 hPa) . The hexenyl side chain introduces unsaturation (a double bond), influencing its reactivity and physical properties. This compound is utilized in organic synthesis, particularly in cyclization reactions and as a precursor for liquid crystals .

Properties

Molecular Formula |

C12H15Cl |

|---|---|

Molecular Weight |

194.70 g/mol |

IUPAC Name |

1-chloro-4-hex-5-enylbenzene |

InChI |

InChI=1S/C12H15Cl/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h2,7-10H,1,3-6H2 |

InChI Key |

IEVCPYZEUADOOM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl Chains

A. Chain Length and Substituent Effects

- 4-(8-Nonenyl)-1-chlorobenzene: Boiling Point: 87°C at 0.3 hPa (vs. 116°–118°C at 13 hPa for 4-(5-Hexenyl)-1-chlorobenzene). The longer nonenyl chain reduces boiling point under lower pressure, reflecting decreased volatility compared to the hexenyl analog .

- Silacyclohexane Derivatives (e.g., 4-(trans-4-(4-fluoroheptyl)-4-silacyclohexyl)-1-chlorobenzene): Silicon incorporation alters electronic properties and steric bulk, enhancing thermal stability and liquid-crystalline behavior. These derivatives are pivotal in display technologies .

B. Halogen-Substituted Derivatives

- 1,3-Dichlorobenzene :

- 4-Chlorophenyl Sulfonamides (e.g., 4-(5-Chloro-2-hydroxybenzylidene-amino)-N-(4,6-dimethylpyrimidin-2-yl)-benzenesulfonamide): Sulfonamide groups enhance biological activity, with crystallographic studies confirming planar geometries that favor enzyme binding .

Reactivity and Cyclization Behavior

This compound participates in radical-mediated cyclization reactions. Key comparisons include:

- 5-Hexenyl Radical Cyclization :

- Acetolysis of [1-13C]-5-Hexenyl Derivatives :

Physical and Chemical Properties

Key Research Findings

- Synthetic Utility : The compound’s unsaturated hexenyl chain enables regioselective cyclization, critical for constructing five-membered rings in natural product synthesis .

- Industrial Applications: Silacyclohexane derivatives highlight the role of substituents in tuning material properties for advanced technologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.